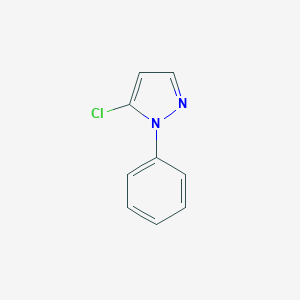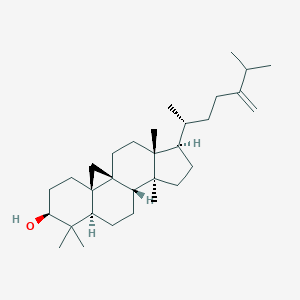
5-Chloro-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-phenyl-1H-pyrazole, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a heterocyclic compound that contains a pyrazole ring and a phenyl group. It has a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol.
Wirkmechanismus
5-Chloro-1-phenyl-1H-pyrazole acts as a competitive antagonist of the NMDA receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions into the cell, which is necessary for the receptor's activation. This blockade of the NMDA receptor results in the inhibition of synaptic plasticity and the disruption of learning and memory processes.
Biochemische Und Physiologische Effekte
5-Chloro-1-phenyl-1H-pyrazole has several biochemical and physiological effects. It has been shown to decrease the excitability of neurons and reduce the release of several neurotransmitters, including glutamate, dopamine, and serotonin. 5-Chloro-1-phenyl-1H-pyrazole has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is crucial for learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-1-phenyl-1H-pyrazole in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in neurological disorders with high precision. However, one of the limitations of using 5-Chloro-1-phenyl-1H-pyrazole is its short half-life, which requires frequent dosing in experiments.
Zukünftige Richtungen
For the use of 5-Chloro-1-phenyl-1H-pyrazole in scientific research include the development of new drugs and the study of its role in pain perception.
Synthesemethoden
The synthesis of 5-Chloro-1-phenyl-1H-pyrazole can be achieved through several methods. One of the most common methods is the reaction between 5-chloro-1-phenylpyrazole-3-carboxylic acid and thionyl chloride. This reaction produces 5-chloro-1-phenylpyrazole-3-carbonyl chloride, which is then reacted with ammonia to produce 5-Chloro-1-phenyl-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-phenyl-1H-pyrazole has been used in several scientific research studies due to its unique properties. One of the most common applications of 5-Chloro-1-phenyl-1H-pyrazole is in the field of neuroscience. 5-Chloro-1-phenyl-1H-pyrazole is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 5-Chloro-1-phenyl-1H-pyrazole has been used to study the role of the NMDA receptor in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
5-chloro-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKQIJGNAJVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347880 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-phenyl-1H-pyrazole | |
CAS RN |
1127-84-0 |
Source


|
| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














